molecular formula C13H17ClFN3 B12232244 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

Cat. No.: B12232244
M. Wt: 269.74 g/mol
InChI Key: JTKNDCRFUJOBSI-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 1 and 3, and a methanamine group attached to a 4-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This reaction yields 1,3-dimethyl-1H-pyrazole.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group at the 5-position of the pyrazole ring. This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium borohydride.

    Attachment of the 4-Fluorobenzyl Group: The final step is the attachment of the 4-fluorobenzyl group to the methanamine moiety. This can be done by reacting the intermediate product with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine: Lacks the 4-fluorobenzyl group, making it less hydrophobic and potentially less bioactive.

    N-(4-fluorobenzyl)methanamine: Lacks the pyrazole ring, which may reduce its ability to interact with certain biological targets.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine is unique due to the combination of the pyrazole ring and the 4-fluorobenzyl group, which may confer enhanced biological activity and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10-7-13(17(2)16-10)9-15-8-11-3-5-12(14)6-4-11;/h3-7,15H,8-9H2,1-2H3;1H

InChI Key

JTKNDCRFUJOBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

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